molecular formula C16H19N B3055623 N-Butyl-N-phenylbenzenamine CAS No. 6590-43-8

N-Butyl-N-phenylbenzenamine

Cat. No.: B3055623
CAS No.: 6590-43-8
M. Wt: 225.33 g/mol
InChI Key: SRENRFDRXNVMKN-UHFFFAOYSA-N
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Description

N-Butyl-N-phenylbenzenamine, also known as N-Butyl-N-phenylaniline, is an organic compound with the molecular formula C16H19N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N-phenylbenzenamine can be synthesized through several methods. One common method involves the alkylation of aniline with butyl halides in the presence of a base. The reaction typically proceeds as follows:

  • Alkylation Reaction: : Aniline reacts with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{NHC}_4\text{H}_9 + \text{HBr} ]

  • Purification: : The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-phenylbenzenamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Butyl-N-phenylbenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals as a precursor for drug development.

    Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.

Mechanism of Action

The mechanism of action of N-Butyl-N-phenylbenzenamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s aromatic structure allows it to interact with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylbenzenamine: Similar structure but with a methyl group instead of a butyl group.

    N-Ethyl-N-phenylbenzenamine: Contains an ethyl group instead of a butyl group.

    N-Propyl-N-phenylbenzenamine: Contains a propyl group instead of a butyl group.

Uniqueness

N-Butyl-N-phenylbenzenamine is unique due to its longer alkyl chain, which affects its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the production of certain polymers and pharmaceuticals.

Properties

IUPAC Name

N-butyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENRFDRXNVMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481439
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-43-8
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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